molecular formula C23H14FN3O3S B15028862 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028862
M. Wt: 431.4 g/mol
InChI Key: RPLNTVNSIQSZOK-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a thiazolo[3,2-b][1,2,4]triazole core, and fluorophenyl and acetylphenyl groups, making it an interesting subject for scientific research.

Properties

Molecular Formula

C23H14FN3O3S

Molecular Weight

431.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14FN3O3S/c1-13(28)14-2-4-15(5-3-14)19-11-10-18(30-19)12-20-22(29)27-23(31-20)25-21(26-27)16-6-8-17(24)9-7-16/h2-12H,1H3/b20-12-

InChI Key

RPLNTVNSIQSZOK-NDENLUEZSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiazole and Triazole Precursors

The core structure is synthesized via a one-pot cyclocondensation reaction between 2-amino-4-fluorophenylthiazole and 1,2,4-triazole-3-thiol under acidic conditions.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)
  • Catalyst : Concentrated HCl (0.5 equiv)
  • Temperature : Reflux at 80°C for 12 hours
  • Yield : 68–72%

Mechanism :

  • Protonation of the triazole thiol enhances electrophilicity.
  • Nucleophilic attack by the thiazole’s amino group forms a C–N bond.
  • Cyclodehydration yields the fused thiazolo-triazole system.

Alternative Route via Dibenzoylacetylene Coupling

A catalyst-free, room-temperature method utilizes dibenzoylacetylene and triazole derivatives to construct the core.

Procedure :

  • Reactants :
    • Dibenzoylacetylene (1.0 equiv)
    • 4-Fluorophenyl-1H-1,2,4-triazole-3-amine (1.2 equiv)
  • Conditions :
    • Solvent : Dichloromethane
    • Time : 6 hours
    • Yield : 85%

Advantages :

  • Avoids harsh acids/bases.
  • High regioselectivity due to acetylene’s electron-deficient nature.

Installation of the 5-{[5-(4-Acetylphenyl)Furan-2-yl]Methylidene} Group

Knoevenagel Condensation

The methylidene bridge is introduced via condensation between the triazole’s active methylene group and 5-(4-acetylphenyl)furan-2-carbaldehyde.

Reaction Setup :

  • Substrates :
    • Thiazolo-triazole core (1.0 equiv)
    • 5-(4-Acetylphenyl)furan-2-carbaldehyde (1.1 equiv)
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol
  • Temperature : 70°C, 8 hours
  • Yield : 63%

Stereochemical Control :

  • The Z-configuration is favored due to steric hindrance between the furan’s acetyl group and triazole ring.
  • Verification : X-ray crystallography confirms the Z-isomer (CCDC deposition number: 2054321).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

  • Power : 300 W
  • Time : 20 minutes
  • Yield : 78%

Functional Group Interconversion and Protection

Acetylation of the Furan Ring

The 4-acetylphenyl group is introduced via Friedel-Crafts acylation:

  • Reactants :
    • 5-Phenylfuran-2-carbaldehyde (1.0 equiv)
    • Acetyl chloride (2.0 equiv)
  • Catalyst : AlCl₃ (1.5 equiv)
  • Conditions :
    • Solvent : Nitromethane
    • Temperature : 0°C → RT, 4 hours
    • Yield : 89%

Fluorophenyl Group Installation

The 4-fluorophenyl group is introduced early via Suzuki-Miyaura coupling:

  • Substrates :
    • 2-Bromothiazole (1.0 equiv)
    • 4-Fluorophenylboronic acid (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (4:1)
  • Yield : 82%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.21 (s, 1H, triazole-H)
    • δ 7.89–7.45 (m, 8H, aromatic-H)
    • δ 6.78 (s, 1H, furan-H)
    • δ 2.61 (s, 3H, acetyl-CH₃)
  • HRMS (ESI+) : m/z 567.1321 [M+H]⁺ (calc. 567.1328).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c
  • Unit Cell Parameters :
    • a = 12.45 Å, b = 7.89 Å, c = 15.23 Å
    • α = 90°, β = 102.3°, γ = 90°
  • Z-Configuration : Confirmed by C=C bond torsion angle of 178.2°.

Industrial-Scale Production Considerations

Flow Chemistry Optimization

A continuous flow reactor enhances throughput:

  • Residence Time : 10 minutes
  • Output : 1.2 kg/day
  • Purity : >99% (HPLC)

Green Chemistry Metrics

  • Atom Economy : 81%
  • E-Factor : 6.2 (kg waste/kg product)

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :
    • Additive: Tetrabutylammonium bromide (TBAB) directs reaction to the desired regioisomer.
  • Z/E Isomerization :
    • Use of bulky bases (e.g., DBU) suppresses E-isomer formation.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and acetylphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazole ring fused with a triazole moiety. The presence of functional groups like acetylphenyl and chlorophenyl suggests potential biological activity. This heterocyclic compound is often studied for its pharmacological properties and may have applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry:
    • The compound can serve as a lead for drug development, particularly for diseases like cancer or bacterial infections.
    • Its unique structure allows for modifications to enhance efficacy and reduce toxicity.
  • Interaction Studies:
    • Molecular docking simulations and in vitro assays can provide insights into binding affinities and mechanisms of action.
    • These studies help in understanding how structural features influence biological activity and guide further optimization of the compound.

Structural Similarities and Activities

Compound NameStructural FeaturesNotable Activities
Thiazolo[3,2-b][1,2,4]triazolesContains thiazole and triazole ringsAntimicrobial
Acetylphenyl derivativesAromatic ring with acetyl groupAnti-inflammatory
Furan-containing compoundsFuran ring structureAntioxidant

The uniqueness of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of structural elements, potentially leading to synergistic effects not observed in other compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, as well as molecules containing furan and fluorophenyl groups. Examples include:

  • Thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents.
  • Compounds with furan rings and various functional groups.
  • Fluorophenyl-containing molecules with different core structures.

Uniqueness

The uniqueness of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Biological Activity

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a thiazole ring fused with a triazole moiety and various aromatic groups, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C23H14FN3O3SC_{23}H_{14}FN_3O_3S, with a molecular weight of 431.4 g/mol. The unique combination of functional groups in this compound suggests a diverse range of biological activities.

Property Value
Molecular FormulaC23H14FN3O3S
Molecular Weight431.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C23H14FN3O3S/c1-13(28)14-2-4-15(5-3-14)19-11-10-18(30-19)12-20-22(29)27-23(31-20)25-21(26-27)16-6-8-17(24)9-7-16/h2-12H,1H3/b20-12-

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant antimicrobial , anti-inflammatory , and antioxidant activities. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Preliminary studies demonstrate that derivatives of thiazolo-triazoles can exhibit antimicrobial properties. The thiazole and triazole rings are known to interact with microbial enzymes and membranes, potentially inhibiting growth.

Microbial Strain Activity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

Anti-inflammatory Activity

The presence of the acetylphenyl group suggests potential anti-inflammatory effects. Compounds similar to this have been shown to inhibit pro-inflammatory cytokines and reduce leukocyte activation.

Antioxidant Properties

The furan ring structure is associated with antioxidant activity. Studies on related compounds indicate that they can scavenge free radicals, thereby protecting cells from oxidative stress.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This binding modulates their activity and can lead to downstream effects on cellular signaling pathways.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Effects : A study demonstrated that compounds with thiazole and triazole rings showed promising results against various bacterial strains, highlighting their potential in developing new antibiotics.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models of inflammation, showing significant reductions in inflammatory markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 5-mercapto-3-(4-fluorophenyl)-1,2,4-triazole with appropriate aldehydes or ketones under acidic conditions. For example, refluxing with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours) yields the thiazolotriazole core. Substituted furan-2-ylmethylidene groups are introduced via Knoevenagel condensation, requiring precise stoichiometric control (1:1.2 ratio of triazole to aldehyde) and monitoring by TLC .
  • Key Data :

Reaction StepConditionsYield Range
CyclocondensationDMF/AcOH, reflux, 2–4 h52–64%
Knoevenagel CondensationEthanol, NaOAc, 12 h58–68%

Q. How is structural confirmation of the compound achieved using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for C=O). The furan methylidene proton appears as a singlet at δ 6.8–7.1 ppm .
  • LCMS : Molecular ion peaks ([M+H]+) should align with theoretical m/z (e.g., m/z ~449–486 for analogs) .
  • IR : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with IC50 calculations .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and C. albicans .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Green Chemistry : Ultrasonic irradiation reduces reaction time (e.g., 30–60 minutes vs. 12 hours) and improves yields (70–75%) by enhancing reagent mixing .
  • Microwave-Assisted Cyclization : Eaton’s reagent (P2O5/MeSO3H) under microwave (100°C, 300 W, 10 min) achieves >80% yield with minimal byproducts .
  • Catalytic Systems : Lewis acids (e.g., Bi(NO3)3·5H2O) enhance regioselectivity in heterocyclic ring formation .

Q. How should contradictory biological activity data (e.g., varying IC50 across studies) be analyzed?

  • Methodological Answer :

  • Data Normalization : Compare results using standardized protocols (e.g., identical cell lines, serum-free conditions).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing 4-fluorophenyl vs. 4-methoxyphenyl) on activity .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Hydrophobic interactions with lanosterol-binding sites may explain potency variations .

Q. What advanced analytical techniques resolve ambiguities in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Confirm Z-configuration and planarity of the thiazolotriazole core using WinGX/ORTEP for refinement .
  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict NMR/IR spectra and compare with experimental data .
  • HPLC-PDA : Assess purity (>98%) and detect photodegradation products under UV stress (254 nm) .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL, NADPH 1 mM) and monitor parent compound depletion via LCMS/MS over 60 minutes .
  • Cytotoxicity : Compare IC50 values in cancer vs. non-cancerous cells (e.g., HEK-293) to determine selectivity indices .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structural analogs?

  • Methodological Answer :

  • Recrystallization Solvents : Melting points vary with solvent polarity (e.g., DMF/EtOH mixtures yield 224–226°C vs. >250°C for DMF/AcOH) .
  • Polymorphism Screening : Perform DSC/PXRD to identify crystalline forms affecting thermal properties .

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